molecular formula C20H18O2 B1374140 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene CAS No. 948878-17-9

1-(Benzyloxy)-4-(4-methoxyphenyl)benzene

Cat. No.: B1374140
CAS No.: 948878-17-9
M. Wt: 290.4 g/mol
InChI Key: OVFLFSNEOYMNDI-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-(4-methoxyphenyl)benzene is an organic compound characterized by its unique structure, which includes a benzyloxy group and a methoxyphenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene typically involves the reaction of 4-methoxyphenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-methoxyphenol attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

1-(Benzyloxy)-4-(4-methoxyphenyl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Research may explore its potential as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(Benzyloxy)-4-(4-hydroxyphenyl)benzene: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(Benzyloxy)-4-(4-ethylphenyl)benzene: Similar structure but with an ethyl group instead of a methoxy group.

Uniqueness: 1-(Benzyloxy)-4-(4-methoxyphenyl)benzene is unique due to the presence of both benzyloxy and methoxy groups, which confer specific chemical and physical properties

Properties

IUPAC Name

1-methoxy-4-(4-phenylmethoxyphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O2/c1-21-19-11-7-17(8-12-19)18-9-13-20(14-10-18)22-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFLFSNEOYMNDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718373
Record name 4-(Benzyloxy)-4'-methoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948878-17-9
Record name 4-(Benzyloxy)-4'-methoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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